(2E)-3-(2-cyanophenyl)prop-2-enoic acid
Description
(2E)-3-(2-cyanophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Properties
CAS No. |
2886-29-5 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-cyanophenyl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-cyanobenzaldehyde and malonic acid in the presence of a base such as piperidine or pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetic acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H7NO2
- Molecular Weight : 173.17 g/mol
- Structure : The compound features a trans configuration (indicated by "2E") with a prop-2-enoic acid backbone substituted with a 2-cyanophenyl group.
Medicinal Chemistry
(2E)-3-(2-cyanophenyl)prop-2-enoic acid has garnered attention for its potential therapeutic properties:
- Antioxidant Activity : Research indicates that this compound stabilizes mitochondrial membranes and interacts with fatty acids, contributing to its antioxidant effects.
- Anti-inflammatory Properties : Studies have shown its potential to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
- Anticancer Research : The compound exhibits promising anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Derivatives : this compound can be synthesized through reactions involving malonic acid and 2-cyanobenzaldehyde, leading to various derivatives that can be explored for additional biological activities.
| Synthetic Route | Reaction Conditions | Yield |
|---|---|---|
| Malonic Acid + 2-Cyanobenzaldehyde | Reflux in pyridine | High yield |
Material Science
In material science, this compound is utilized for the following:
- Polymerization : The compound can be polymerized to create materials with specific properties, such as enhanced thermal stability and mechanical strength.
- Dyes and Pigments : Its unique structure allows for applications in the development of dyes and pigments used in various industrial applications.
Case Study 1: Antioxidant Mechanism
A study explored the mechanism by which this compound acts as an antioxidant. The research demonstrated that the compound effectively scavenges free radicals and stabilizes lipid membranes, thereby protecting cells from oxidative stress. This property has implications for developing neuroprotective agents.
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation. These findings suggest that this compound could serve as a lead structure for new anticancer drugs.
Mechanism of Action
The mechanism of action of (2E)-3-(2-cyanophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the phenyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
(2E)-3-(4-cyanophenyl)prop-2-enoic acid: Similar structure but with the cyano group in the para position.
(2E)-3-(2-carboxyphenyl)prop-2-enoic acid: Carboxy group instead of the cyano group.
(2E)-3-(2-nitrophenyl)prop-2-enoic acid: Nitro group instead of the cyano group.
Uniqueness: (2E)-3-(2-cyanophenyl)prop-2-enoic acid is unique due to the presence of the cyano group in the ortho position, which influences its reactivity and binding properties. This structural feature can lead to distinct biological activities and chemical behaviors compared to its analogs.
Biological Activity
(2E)-3-(2-cyanophenyl)prop-2-enoic acid, also known as 2-cyano-3-(2-phenylprop-2-enoic acid), is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a cyano group attached to a phenyl ring and a prop-2-enoic acid moiety, which is pivotal for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its effects on cell proliferation, apoptosis, and potential anti-inflammatory properties.
- Inhibition of Enzyme Activity : Research indicates that this compound may act as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer and inflammation .
- Antioxidant Properties : Studies suggest that this compound exhibits antioxidant activity, potentially mitigating oxidative stress in cells .
- PPAR Modulation : The compound has been investigated for its ability to modulate peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and glucose homeostasis. This modulation may have implications for metabolic disorders such as diabetes .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Antitumor Activity : A study demonstrated that this compound inhibited the proliferation of cancer cell lines through the induction of apoptosis, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : In a model of acute inflammation, this compound reduced the levels of pro-inflammatory cytokines, indicating its therapeutic potential in inflammatory diseases .
- Metabolic Effects : Research involving animal models has shown that this compound can improve insulin sensitivity and lower blood glucose levels, suggesting a role in managing diabetes .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Reactions Involving the α,β-Unsaturated Carbonyl Group
The α,β-unsaturated carboxylic acid moiety in (2E)-3-(2-cyanophenyl)prop-2-enoic acid enables diverse reactivity:
Cyclization Reactions
Gold(I) chloride (AuCl) catalyzes intramolecular cyclization of γ-acetylenic carboxylic acids to form γ-lactones under mild conditions. While this specific compound lacks an alkyne, analogous α,β-unsaturated acids may undergo similar transformations:
-
Catalyst : AuCl (5 mol%)
-
Solvent : Acetonitrile
| Catalyst | Solvent | Yield |
|---|---|---|
| AuCl | CH₃CN | 90% |
| AuCl₃ | CH₃CN | 84% |
| AgOTf | CH₃CN | 10% |
Data from cyclization studies of γ-acetylenic acids .
Cycloadditions and Polymerizations
The α,β-unsaturated carbonyl group can participate in Diels-Alder reactions and Michael additions , though specific examples for this compound are not explicitly documented in the provided sources. Related coumarin derivatives exhibit reactivity in these transformations.
Structural Reactivity
The cyanophenyl group introduces electron-withdrawing effects , influencing reactivity:
-
Electron-deficient α,β-unsaturated system : Enhances susceptibility to nucleophilic additions (e.g., Michael donors).
-
Cyanide stability : The cyano group resists hydrolysis under standard reaction conditions.
Q & A
Q. What are the standard synthetic routes for (2E)-3-(2-cyanophenyl)prop-2-enoic acid, and how are reaction conditions optimized?
The compound is typically synthesized via Knoevenagel condensation between 2-cyanobenzaldehyde and malonic acid derivatives. Reaction parameters such as solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalysts (e.g., piperidine or ammonium acetate) significantly impact yield and stereoselectivity. Post-synthesis, purification via recrystallization or column chromatography ensures enantiomeric purity. Confirmatory techniques include ¹H/¹³C NMR for substituent positioning and IR spectroscopy for carboxylic acid (-COOH) and nitrile (-CN) group validation .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- X-ray crystallography using SHELXL (for refinement) resolves stereochemistry and crystal packing. Key parameters include bond angles, torsion angles, and hydrogen-bonding networks .
- NMR spectroscopy (e.g., ¹H NMR in DMSO-d₆) identifies the E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons). ¹³C NMR confirms the cyanophenyl and carboxylic acid groups .
- Mass spectrometry (HRMS) validates molecular weight (C₁₀H₇NO₂; theoretical 173.168 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions between experimental and computational data on electronic properties (e.g., UV-Vis absorption) be resolved?
Discrepancies often arise from solvent effects or basis set limitations in DFT calculations . Mitigation strategies:
- Use polarizable continuum models (PCM) to simulate solvent environments.
- Cross-validate with experimental UV-Vis spectra (e.g., λmax in methanol vs. acetonitrile).
- Adjust computational parameters (e.g., CAM-B3LYP functional for charge-transfer transitions) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Challenges include poor solubility and polymorphism. Solutions involve:
- Solvent screening : Use mixed solvents (e.g., ethanol/water) to modulate nucleation.
- Hydrogen-bond analysis : Apply graph set analysis (e.g., Etter’s rules) to predict packing motifs. The cyanophenyl group may form C-H···N interactions, while -COOH engages in dimeric hydrogen bonds .
- Structure solution : Use SHELXD for phase determination in cases of weak diffraction .
Q. How do steric and electronic effects of the 2-cyano substituent influence reactivity in conjugation studies?
The ortho-cyano group introduces steric hindrance and electron-withdrawing effects, altering:
- Alkene reactivity : Reduced nucleophilicity in Michael addition reactions.
- Photostability : Enhanced π-conjugation shifts UV-Vis absorption maxima.
- Acid dissociation constant (pKa) : The -CN group lowers pKa (~2.5–3.0) compared to unsubstituted cinnamic acids. Validate via potentiometric titration .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
